2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol
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Overview
Description
2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol typically involves the condensation of 3-methoxy-2-hydroxybenzaldehyde with 2-aminobenzothiazole derivatives under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including bromination and methoxylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol .
- Methyl 2-(1,3-benzothiazol-6-yl)acetate .
- 2-[(E)-{[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]-4-nitrophenolate .
Uniqueness
2-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14Br2N2O3S |
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Molecular Weight |
534.2 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H14Br2N2O3S/c1-28-17-9-14(22)19(23)13(20(17)27)10-24-11-6-7-16(26)12(8-11)21-25-15-4-2-3-5-18(15)29-21/h2-10,26-27H,1H3 |
InChI Key |
KOUVLUKKDHULLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Br)Br |
Origin of Product |
United States |
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